2-Benzylaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzylaniline and its derivatives involves catalytic and innovative methods that enhance efficiency and selectivity. One notable method is the oxidative Povarov reaction of N-benzylanilines under catalytic radical cation salt induced conditions, revealing a mechanism involving a radical intermediate, paving the way for synthesizing 2,4-diarylquinoline derivatives (Liu et al., 2015). Additionally, the on-water synthesis using benzylamine as a nucleophilic catalyst demonstrates a broad substrate scope and significant yield improvements for 2-substituted quinolines (Lee & Cheon, 2018).
Molecular Structure Analysis
The molecular structure of 2-Benzylaniline derivatives is key to their reactivity and application. Structural elucidations, often through X-ray crystallography, shed light on the molecular conformations and interactions critical for their chemical behavior. For instance, the synthesis of benzimidazo[1,2-a]quinolines substituted with various nuclei and their characterization reveals planar molecules with potential as DNA-specific fluorescent probes, highlighting the importance of structural analysis in developing functional materials (Perin et al., 2011).
Chemical Reactions and Properties
2-Benzylaniline undergoes a variety of chemical reactions, contributing to its versatility as a chemical intermediate. The formation of benzoxazoles and benzothiazoles through sulfur-mediated decarboxylative coupling underlines the compound's reactivity towards heterocyclic synthesis (Guntreddi et al., 2016). Another example is the iron-catalyzed cascade reaction that synthesizes quinazolines, showcasing the ability of 2-Benzylaniline to partake in complex transformations (Gopalaiah et al., 2017).
Physical Properties Analysis
The physical properties of 2-Benzylaniline derivatives, such as melting points, solubility, and crystal structures, are crucial for their practical applications. The study of molecular salts derived from benzylamine and organic acids reveals the impact of hydrogen bonding and molecular interactions on the physical properties, which can influence the compound's applicability in various domains (Wen et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, define the potential uses of 2-Benzylaniline and its derivatives. The synthesis and analysis of benzoquinone derivatives provide insights into the redox behavior and electronic properties, essential for designing electronic and photonic materials (Bayen et al., 2007).
Scientific Research Applications
Synthesis of Schiff Bases
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Benzylaniline is used in the synthesis of Schiff bases. Schiff bases are intermediates for the synthesis of many pharmaceutically important molecules .
- Methods of Application : Natural berry fruit juice freeze-dried extract was employed as a natural acid catalyst for the synthesis of N-benzylaniline from benzaldehyde and aniline . The Schiff base thus synthesized was characterized by FT-IR and NMR spectral techniques .
- Results or Outcomes : The proposed green chemistry methods are convenient, affordable, simple, provide more efficient extraction, and show maximum efficiency . Schiff bases exhibit moderate antibacterial, antifungal, herbicidal and clinical properties largely attributed to their azomethine linkage .
Molecular Spectroscopic Characterization
- Scientific Field : Molecular Spectroscopy
- Summary of Application : 2-Benzylaniline (N-benzylaniline) is used in molecular spectroscopic characterization studies .
- Methods of Application : The FT-IR and FT-Raman spectra of N-benzylaniline have been analyzed .
- Results or Outcomes : The geometrical structure, harmonic vibrational frequency, and electronic structure of N-benzylaniline were determined .
Safety And Hazards
properties
IUPAC Name |
2-benzylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBGCPUQNFAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182339 | |
Record name | 2-Benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylaniline | |
CAS RN |
28059-64-5 | |
Record name | 2-Benzylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28059-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028059645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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